![molecular formula C23H38N2O2 B14669148 1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- CAS No. 47557-65-3](/img/structure/B14669148.png)
1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- is an organic compound that belongs to the class of amines It is characterized by a long hydrocarbon chain (hexadecyl group) attached to an amine group, which is further connected to a nitrophenyl group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- typically involves the condensation reaction between hexadecanamine and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions to facilitate the formation of the Schiff base. The reaction can be represented as follows:
Hexadecanamine+4-Nitrobenzaldehyde→1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Reduction: 1-Hexadecanamine, N-[(4-aminophenyl)methylene]-
Oxidation: Corresponding oxides of the methylene bridge.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The long hydrocarbon chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
1-Hexadecanamine, N-[(4-nitrophenyl)methylene]- can be compared with other similar compounds, such as:
Hexadecylamine: Lacks the nitrophenyl group and has different chemical and biological properties.
4-Nitrobenzylamine: Contains the nitrophenyl group but lacks the long hydrocarbon chain.
Cetylamine: Another long-chain amine but without the nitrophenyl group.
Properties
CAS No. |
47557-65-3 |
|---|---|
Molecular Formula |
C23H38N2O2 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
N-hexadecyl-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C23H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-21-22-16-18-23(19-17-22)25(26)27/h16-19,21H,2-15,20H2,1H3 |
InChI Key |
KNXWPTANFFOWBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)
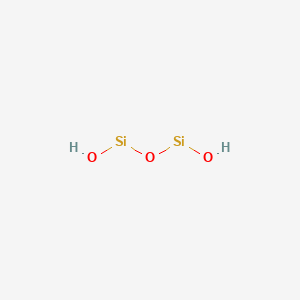
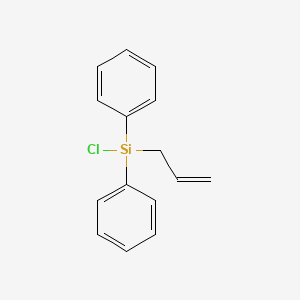
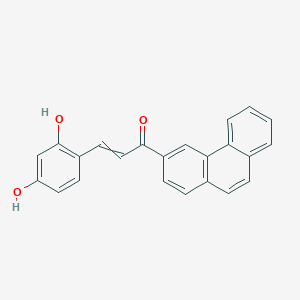

![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
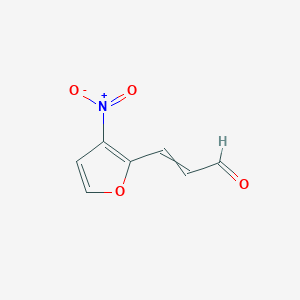
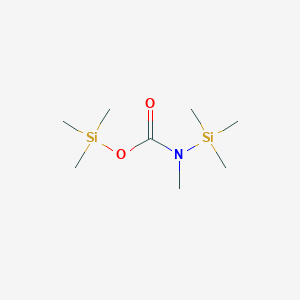

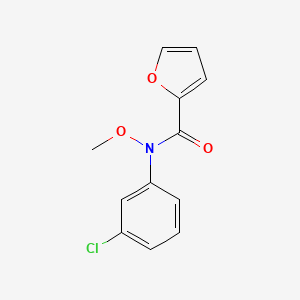
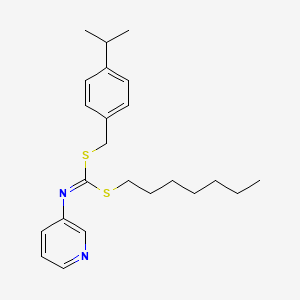
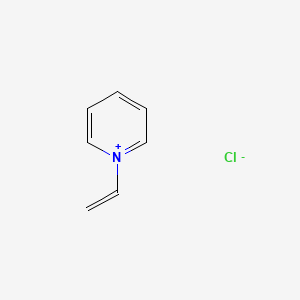
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)
